molecular formula C10H8N2 B1266100 3,3'-Bipyridine CAS No. 581-46-4

3,3'-Bipyridine

Cat. No. B1266100
CAS RN: 581-46-4
M. Wt: 156.18 g/mol
InChI Key: OFDVABAUFQJWEZ-UHFFFAOYSA-N
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Description

  • 3,3'-Bipyridine is a significant organic compound extensively studied for its applications in the synthesis of uranyl-organic hybrid materials and other chemical compounds. The bipyridine ligands play a crucial role in directing the coordination assembly of these compounds, showcasing the versatility of 3,3'-Bipyridine in chemical syntheses (Shu‐wen An et al., 2019).

Synthesis Analysis

  • Bipyridine compounds, including variants of 3,3'-Bipyridine, are synthesized through typical cross-coupling reactions. These synthesis processes are crucial for obtaining specific molecular structures and properties (Ki‐Min Park et al., 2020).

Molecular Structure Analysis

  • The molecular structure of 3,3'-Bipyridine and its derivatives plays a significant role in determining their chemical behavior and applications. Studies have analyzed the molecular and electronic structures of complexes involving bipyridine ligands, providing insights into their structural features (Michael W. Rosenzweig et al., 2017).

Chemical Reactions and Properties

  • Research has explored the diverse chemical reactions involving 3,3'-Bipyridine, including its role in coordination polymers and complexes. The compound's ability to participate in various chemical reactions highlights its significance in materials science and coordination chemistry (K. V. Domasevitch et al., 2000).

Physical Properties Analysis

  • The physical properties of 3,3'-Bipyridine, such as its crystalline structure and luminescence, are of particular interest. These properties are influenced by molecular modifications and have implications for the use of bipyridine in various applications (G. Long et al., 1993).

Chemical Properties Analysis

  • 3,3'-Bipyridine's chemical properties, such as its ability to form complexes with different metals and its behavior in various chemical environments, are central to its utility in chemical synthesis and materials science. The compound's versatility in forming different types of complexes is a key area of study (Balakrishna R. Bhogala et al., 2003).

Scientific Research Applications

1. Organic Chemistry Bipyridines, including 3,3’-Bipyridine, are important heterocycles in organic chemistry. They are used as starting materials or precursors for a variety of valuable substances . The synthesis methods of bipyridines have been classified and their characteristics have been understood . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .

2. Catalysis Bipyridines are known to be excellent ligands in transition-metal catalysis . They strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . Recent advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reviewed .

3. Photosensitizers Bipyridines are used as photosensitizers . Photosensitizers are molecules that absorb light and transfer the energy to other molecules. This property is useful in a variety of applications, including solar energy conversion and photodynamic therapy.

4. Viologens The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . Viologens have applications in areas such as energy storage and optoelectronics.

5. Supramolecular Structures Bipyridines are used in the formation of supramolecular structures . The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

6. Biologically Active Molecules Bipyridines are used as fundamental components in various applications, including biologically active molecules . They can interact with biological systems and have potential applications in medicinal chemistry.

7. Pesticides Bipyridines, especially the 4,4’ isomer, are mainly of significance in pesticides . They are used as starting materials or precursors for a variety of valuable substances .

8. Coordination Polymers Because of its structure, 4,4′-bipyridine can bridge between metal centres to give coordination polymers . These polymers have applications in areas such as catalysis, material chemistry, and supramolecular chemistry .

9. Treatment of Congestive Heart Failure The 3,4′-bipyridine derivatives inamrinone and milrinone are used occasionally for short term treatment of congestive heart failure . They inhibit phosphodiesterase and thus increasing cAMP, exerting positive inotropy and causing vasodilation .

10. Metal Organic Frameworks (MOFs) 3,3’-Bipyridine can be used as organic linker molecules for Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

11. Pharmacological Applications 3,3’-Bipyridine can be used in the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications . These compounds have potential applications in medicinal chemistry.

12. Organic Linker Molecules for Metal Organic Frameworks (MOFs) 3,3’-Bipyridine can be used as organic linker molecules for Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

13. Synthesis of 3- or 4-Arylpyridines 3,3’-Bipyridine can be used in the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications . These compounds have potential applications in medicinal chemistry .

14. Decarboxylative Cross-Coupling Decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides can be achieved, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

15. Heterocyclic Compounds Mono- and di-quaternized 4,4′-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications . These applications correspond to various disciplines of research and technology .

Safety And Hazards

3,3’-Bipyridine may cause skin irritation and may be harmful if absorbed through the skin. It is harmful if swallowed and may cause irritation of the digestive tract. It can also cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

Recent research has focused on the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are being examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .

properties

IUPAC Name

3-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDVABAUFQJWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206821
Record name 3,3'-Bipyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bipyridine

CAS RN

581-46-4
Record name 3,3′-Bipyridine
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Record name 3,3'-Bipyridine
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Record name 3,3'-Bipyridine
Source EPA DSSTox
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Record name 3,3'-bipyridine
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Record name 3,3'-BIPYRIDINE
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Synthesis routes and methods

Procedure details

3,4'-bipyridine; 4,4'-bipyridine; quinoline; isoquinoline;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
949
Citations
F Moutier, J Schiller, G Calvez, C Lescop - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
3,3′-Bipyridine ligand B was reacted with pre-assembled [Cu2(μ2-dppm)2] Cu(I) bimetallic flexible precursor A according to coordination-driven supramolecular chemistry synthetic …
Number of citations: 15 pubs.rsc.org
Q Chen, EH Sargent, N Leclerc, AJ Attias - Applied Physics Letters, 2003 - pubs.aip.org
A conjugated 3,3 ′ -bipyridine derivative, an apolar structure of donor–acceptor–acceptor–donor (D–A–A–D) type was designed and characterized for third-order optical nonlinearity …
Number of citations: 53 pubs.aip.org
RS Rarig Jr, J Zubieta - Polyhedron, 2003 - Elsevier
The hydrothermal reactions of MoO 3 , an appropriate Cu(II) source, and a dipodal nitrogen donor ligand yielded a series of bimetallic oxides [Cu 2 Mo 4 O 13 (3,3′-bipy) 2 ]·H 2 O (1·H …
Number of citations: 77 www.sciencedirect.com
CJ Adams, MF Haddow, DJ Harding, TJ Podesta… - …, 2011 - pubs.rsc.org
A number of different compounds have been synthesised by reaction of solutions containing Fe(NCE)2 (E = S, Se) with solutions containing 3,3′-bipyridine. When the solvent used is …
Number of citations: 23 pubs.rsc.org
S Goswami, S Jana, HK Fun - CrystEngComm, 2008 - pubs.rsc.org
Recognition of dicarboxylic acids by rigid ditopic 6,6′-dipivaloylamino-3,3′-bipyridine (receptor1) and 6,6′-diacetylamino-3,3′-bipyridine (receptor2) has been studied in solution …
Number of citations: 29 pubs.rsc.org
AJ Attias, C Cavalli, B Bloch, N Guillou… - Chemistry of …, 1999 - ACS Publications
We present a series of new 6,6‘-distyryl-3,3‘-bipyridine derivatives synthesized via a Knoevenagel condensation reaction and disubstituted with electron donor and acceptor groups. …
Number of citations: 40 pubs.acs.org
J Wu, TTL Au‐Yeung, WH Kwok, JX Ji… - Advanced Synthesis …, 2005 - Wiley Online Library
The first example of the synthesis of an axially chiral bis(aryldicyclohexylphosphine) dioxide via catalytic hydrogenation of the optically resolved parent bis(aryldiphenylphosphine) …
Number of citations: 24 onlinelibrary.wiley.com
S Lopez, M Kahraman, M Harmata… - Inorganic …, 1997 - ACS Publications
Linking tetrahedral Cu(I) centers with bent, bridging, nonchelating 3,3‘-bipyridine ligands results in the formation of a three-dimensional extended structure. Interestingly, there is …
Number of citations: 121 pubs.acs.org
AJ Attias, P Hapiot, V Wintgens, P Valat - Chemistry of Materials, 2000 - ACS Publications
We present two series of new 6,6‘-distyryl-3,3‘-bipyridine derivatives synthesized via a Knoevenagel condensation reaction of 6,6‘-dimethyl-3,3‘-bipyridine in the first series, and 5,5‘,6,6‘…
Number of citations: 26 pubs.acs.org
Q Chen, EH Sargent, N Leclerc, AJ Attias - Applied optics, 2003 - opg.optica.org
The wavelength dependence and figures of merit of the third-order optical nonlinearity of a conjugated 3,3′-bipyridine derivative, a designed nondipolar structure of the donor-acceptor-…
Number of citations: 27 opg.optica.org

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